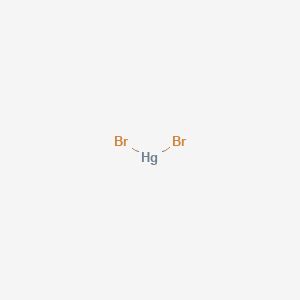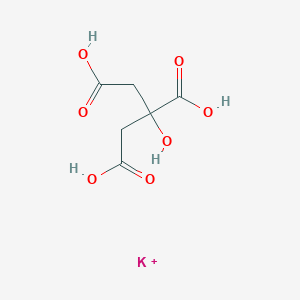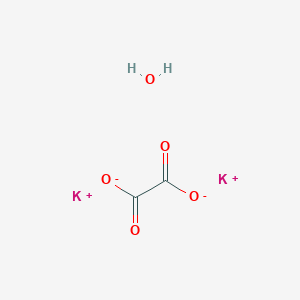
氯化镁 (MgCl2)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Magnesium dichloride is a magnesium salt comprising of two chlorine atoms bound to a magnesium atom. It is a magnesium salt, an inorganic chloride, a magnesium halide and an inorganic magnesium salt.
Magnesium chloride salts are highly soluble in water and the hydrated form of magnesium chloride can be extracted from brine or sea water.
Magnesium Chloride is magnesium Chloride was used as a laxative. An alkaline earth metal, magnesium is important for many biochemical functions and reactions; for bone and muscle function, protein and fatty acid formation, activation of B vitamins, blood clotting, insulin secretion, and ATP formation. More than 300 enzymes require magnesium for catalytic action. The adult daily requirement is about 300 mg/day. Magnesium is found in many green plants, vegetables, and seeds; chlorophyll is a magnesium-centered porphyrin compound. Magnesium salts are used for magnesium deficiency supplementation. (NCI04)
Magnesium chloride. An inorganic compound consisting of one magnesium and two chloride ions. The compound is used in medicine as a source of magnesium ions, which are essential for many cellular activities. It has also been used as a cathartic and in alloys.
See also: Chloride Ion (has active moiety); Magnesium Cation (has active moiety); Aluminum oxide; magnesium chloride (component of) ... View More ...
科学研究应用
生物医学应用
氯化镁以镁合金的形式,正在探索其在生物医学应用中的潜力。研究表明,镁合金由于其与骨骼相似的机械性能,有望用于硬组织置换和支架应用。这些合金具有生物相容性,对人体代谢至关重要,更重要的是,它们可在体液中生物降解。然而,在含氯环境中降解速率高等挑战限制了它们的应用。正在研究表面改性以提高其在生物医学领域的可用性 (Yang, Cui, & Lee, 2011) (Yang, Cui, Lee, & Wang, 2010).
海洋环境中的腐蚀行为
氯化镁在海洋大气环境中的行为对于镁合金等材料的耐久性至关重要。研究表明,镁合金在动态海洋大气中表现出较高的腐蚀速率,这与其在船舶和设备中的应用相关。特定腐蚀产物的形成以及温度和氯化物沉积速率等环境因素的影响是重要的考虑因素 (Wang 等人,2022 年).
环境和工业应用
氯化镁在废水处理中有效,特别是在去除染料废水中的颜色方面。已证明在某些条件下,它比其他絮凝剂(如明矾和聚合氯化铝 (PAC))更有效。该应用对于环境管理和工业废物处理具有重要意义 (Tan, Teng, & Omar, 2000).
建筑材料研究
在建筑行业中,氯化镁用于配制氯氧化镁水泥。这种水泥提供多种优势,例如高耐火性、低导热性和良好的机械性能。研究重点是优化配方并了解这些材料的结构形成和硬化过程 (Kiyanets, 2018).
神经保护和生物相容性研究
对氯化镁的研究也延伸到神经保护等领域。研究表明,氯化镁可以减轻创伤性脑损伤后的皮质损伤,表明其作为神经保护剂的潜力 (Bareyre 等人,2000 年)。此外,其在生理条件下的生物相容性使其成为可生物降解植入物的候选者 (Ojo 等人,2016 年).
对混凝土和水泥的影响
氯化镁与混凝土和水泥材料的相互作用至关重要,尤其是在除冰应用中。它影响混凝土成分的相图,导致各种化学反应,这些反应会影响材料的耐久性和性能 (Farnam 等人,2015 年).
镁基水泥研究
对镁基水泥的进一步研究表明它们适用于特定的建筑应用。尽管在成本和腐蚀保护方面存在挑战,但这些水泥(包括使用氯化镁的水泥)提供了潜在的 CO2 排放减少和先进的工程性能 (Walling & Provis, 2016).
作用机制
未来方向
属性
| { "Design of the Synthesis Pathway": "The synthesis of magnesium chloride can be achieved through the reaction of magnesium oxide or magnesium hydroxide with hydrochloric acid.", "Starting Materials": [ "Magnesium oxide (MgO) or magnesium hydroxide (Mg(OH)2)", "Hydrochloric acid (HCl)" ], "Reaction": [ "Step 1: Add the starting material (either MgO or Mg(OH)2) to a reaction vessel.", "Step 2: Slowly add hydrochloric acid to the reaction vessel while stirring.", "Step 3: Continue stirring until the reaction is complete and the solution is clear.", "Step 4: Filter the solution to remove any remaining solids.", "Step 5: Evaporate the solution to obtain solid magnesium chloride." ] } | |
CAS 编号 |
7786-30-3 |
分子式 |
Cl2Mg MgCl2 |
分子量 |
95.21 g/mol |
IUPAC 名称 |
magnesium;dichloride |
InChI |
InChI=1S/2ClH.Mg/h2*1H;/q;;+2/p-2 |
InChI 键 |
TWRXJAOTZQYOKJ-UHFFFAOYSA-L |
SMILES |
[Mg+2].[Cl-].[Cl-] |
规范 SMILES |
[Mg+2].[Cl-].[Cl-] |
沸点 |
1,412 °C 1412 °C |
颜色/形态 |
Thin white to gray granules and/or flakes LUSTROUS HEXAGONAL CRYSTALS Soft leaflets Colorless or white crystals |
密度 |
2.32 2.3 g/cm³ |
熔点 |
712 °C (rapid heating) |
| 7786-30-3 | |
物理描述 |
Pellets or Large Crystals, Other Solid; Dry Powder, Pellets or Large Crystals; Dry Powder; Liquid; Dry Powder, Other Solid; Other Solid; Water or Solvent Wet Solid; Pellets or Large Crystals Colourless, odourless, very deliquescent flakes or crystals White to gray deliquescent solid; heat evolved when dissolves in water; [Sax] DELIQUESCENT WHITE SOLID IN VARIOUS FORMS. |
Pictograms |
Corrosive; Irritant |
溶解度 |
Very soluble in water, freely soluble in ethanol 7.40 g/100 ml of alcohol @ 20 °C; 72.7 g/100 ml water @ 100 °C In methanol, 15.5 g/100 g @ 0 °C, 20.4 g/100 g @ 60 °C; in ethanol, 3.61 g/100 g @ 0 °C, 15.89 g/100 g @ 60 °C In water, 54.6 g/100 g @ 20 °C Solubility in water, g/100ml at 20 °C: 54.3 |
同义词 |
Chloride, Magnesium Magnesium Chloride MgCl2 |
产品来源 |
United States |
Q1: What is the molecular formula and weight of Magnesium chloride?
A1: The molecular formula of Magnesium chloride is MgCl2, and its molecular weight is 95.211 g/mol.
Q2: Is there any spectroscopic data available for Magnesium chloride?
A2: While specific spectroscopic data isn't detailed in the provided research, Magnesium chloride's characterization often involves techniques like X-ray diffraction (XRD) to understand its crystalline structure, particularly in applications like ceramics. []
Q3: What is the impact of Magnesium chloride on the corrosion of steel reinforcement in concrete?
A4: Studies suggest chloride ions from Magnesium chloride have higher diffusion coefficients compared to those from Sodium chloride. This could lead to faster initiation of chloride-induced corrosion in reinforcing steel. []
Q4: Can Magnesium chloride be used to stabilize peat soil?
A6: Research indicates that adding Magnesium chloride to peat soil can increase its compressive strength, potentially making it more suitable for use as a subgrade layer in construction. The optimal content of Magnesium chloride for peat soil stabilization was found to be 6% by weight. []
Q5: Can Magnesium chloride be used for selective chlorination?
A7: Yes, research demonstrates that Magnesium chloride can be used as a chlorinating agent to selectively remove iron from ilmenite (FeTiO3), a low-grade titanium ore. This process involves the reaction of Magnesium chloride with iron in the ore, leading to the production of high-purity titanium dioxide (TiO2). []
Q6: How does Magnesium chloride contribute to the synthesis of Sorel cement?
A8: Research shows that a waste product from magnesium metal production, carnallite slurry, contains both Magnesium oxide (MgO) and Magnesium chloride in a near-optimal ratio for Sorel cement preparation. The high reactivity of Magnesium oxide in this slurry makes it a viable alternative to traditional cement raw materials. [] Additionally, it has been proposed that microsilica can be used in conjunction with caustic magnesite to create a binding material. This interaction would potentially allow the use of water instead of a Magnesium chloride solution in the preparation of Sorel cement. []
Q7: What are the environmental concerns regarding Magnesium chloride use on roads?
A9: While effective for deicing and dust control, Magnesium chloride application on roads raises concerns about elevated chloride levels in watersheds and potential harm to aquatic ecosystems. The long-term impact on drinking water resources also needs further investigation. []
Q8: How does Magnesium chloride application affect roadside vegetation?
A10: Studies have shown a correlation between Magnesium chloride application rates and damage to roadside vegetation, particularly tree species like aspen, spruce, and pine. [] More research is needed to understand the specific mechanisms and long-term effects.
Q9: Does the use of Magnesium chloride as a dust suppressant impact water quality?
A11: Research indicates that runoff from roads treated with Magnesium chloride-based dust suppressants can lead to increased concentrations of chloride and magnesium in adjacent streams. [] The study suggests implementing best management practices, such as considering drainage characteristics and adjusting application rates, to minimize environmental impact.
Q10: Can Magnesium chloride be used in the treatment of wastewater?
A12: Yes, studies have explored the use of Magnesium chloride as a coagulant for treating textile wastewater containing dyes like C.I. Reactive Black 5. Results showed promising color removal efficiency, reaching up to 97% with Magnesium chloride. []
Q11: What is the role of Magnesium chloride in tofu production?
A13: Magnesium chloride is used as a coagulant in tofu production. It reacts with soy proteins, causing them to bind together and form a gel. Research has explored the use of a small-scale tofu test using Magnesium chloride as a coagulant to evaluate the suitability of different soybean varieties for tofu production. []
Q12: How is Magnesium chloride used in hydrogen storage research?
A14: Magnesium chloride is used in the synthesis of Mg-Ni nanocomposites, which show potential for hydrogen storage applications. These nanocomposites, created by coprecipitating Magnesium and Nickel from a solution containing Magnesium chloride, exhibit improved hydrogen storage properties compared to pure Magnesium. []
Q13: Can Magnesium chloride be used to prepare nanofiltration membranes?
A15: Research shows that incorporating Magnesium chloride during the fabrication of nanofiltration membranes using interfacial polymerization can enhance their chlorine resistance. This is particularly relevant for applications where the membrane is exposed to chlorine-containing solutions, such as water treatment. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-Ethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine](/img/structure/B147992.png)











